molecular formula C21H15ClN4O B278136 (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide

(2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide

Cat. No. B278136
M. Wt: 374.8 g/mol
InChI Key: FYEBAHGFXYKAFN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and materials science. This compound is known for its unique structure and properties, making it a valuable tool for researchers who aim to develop new drugs, materials, and technologies.

Mechanism of Action

The mechanism of action of (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide can have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide in lab experiments include its unique structure and properties, which make it a valuable tool for researchers who aim to develop new drugs, materials, and technologies. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide. These include investigating its potential applications in the development of new drugs, materials, and technologies, as well as further understanding its mechanism of action and potential toxicity. Additionally, researchers may explore the synthesis of new derivatives of this compound with enhanced properties and applications.
In conclusion, (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide is a valuable tool in scientific research due to its unique structure and properties. This compound has potential applications in various fields, including medicine, chemistry, and materials science. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore the synthesis of new derivatives with enhanced properties and applications.

Synthesis Methods

The synthesis of (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide involves several steps, including the reaction of 2-phenyl-2H-benzotriazole with chloroacetyl chloride, followed by the reaction with phenylacetylene. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

The unique structure and properties of (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide make it a valuable tool in scientific research. This compound has been used in various studies to investigate its potential applications in medicine, chemistry, and materials science.

properties

Product Name

(2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

(E)-N-(6-chloro-2-phenylbenzotriazol-5-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C21H15ClN4O/c22-17-13-19-20(25-26(24-19)16-9-5-2-6-10-16)14-18(17)23-21(27)12-11-15-7-3-1-4-8-15/h1-14H,(H,23,27)/b12-11+

InChI Key

FYEBAHGFXYKAFN-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

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